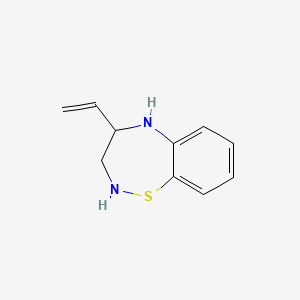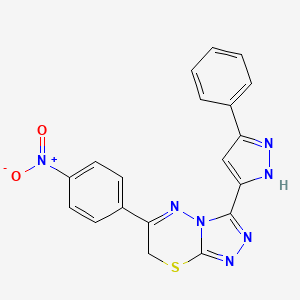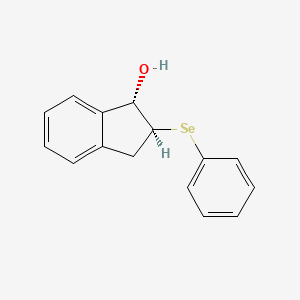
(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol is a chiral organoselenium compound It features a phenylselanyl group attached to a dihydroindenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and phenylselenyl chloride.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Catalysts and Reagents: Common reagents used in the synthesis include bases like sodium hydride or potassium carbonate, and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol is used as a chiral building block for the construction of complex molecules
Biology
Organoselenium compounds, including this compound, have shown potential as antioxidants and enzyme inhibitors. They are studied for their ability to modulate biological pathways and protect cells from oxidative stress.
Medicine
Research into the medicinal applications of this compound focuses on its potential as an anticancer agent, antimicrobial agent, and neuroprotective compound. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets and pathways. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance and modulating enzyme activity. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S)-2-[(Phenylselanyl)carbonyl]cyclopropylpent-4-en-1-one
- (1S,2S,6R,7R)-6-(Phenylselanyl)tricyclo[5.2.1.0^{2,6}]dec-8-en-3-one
Uniqueness
(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol stands out due to its specific dihydroindenol structure, which imparts unique chemical and biological properties
Propiedades
Número CAS |
918442-98-5 |
|---|---|
Fórmula molecular |
C15H14OSe |
Peso molecular |
289.24 g/mol |
Nombre IUPAC |
(1S,2S)-2-phenylselanyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H14OSe/c16-15-13-9-5-4-6-11(13)10-14(15)17-12-7-2-1-3-8-12/h1-9,14-16H,10H2/t14-,15-/m0/s1 |
Clave InChI |
CKKRYKLAQXSMSH-GJZGRUSLSA-N |
SMILES isomérico |
C1[C@@H]([C@H](C2=CC=CC=C21)O)[Se]C3=CC=CC=C3 |
SMILES canónico |
C1C(C(C2=CC=CC=C21)O)[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate](/img/structure/B12624394.png)
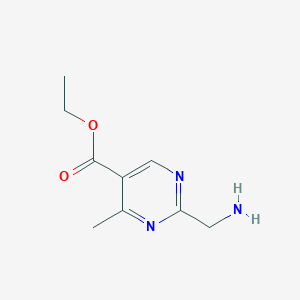
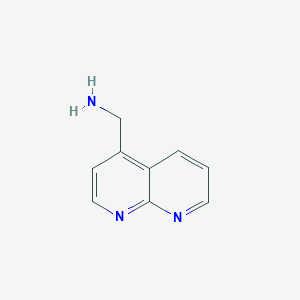


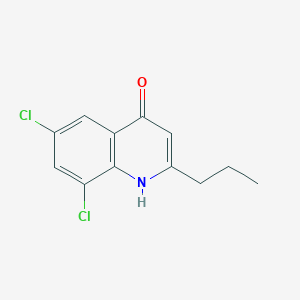


![3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12624431.png)
![8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B12624444.png)
![1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]-](/img/structure/B12624454.png)
